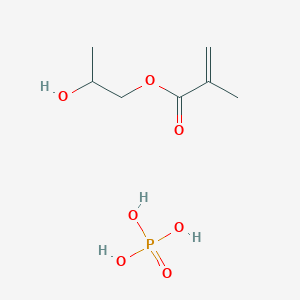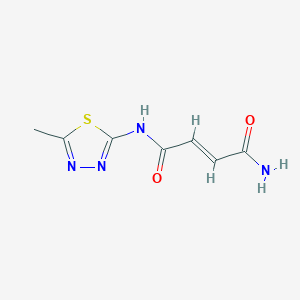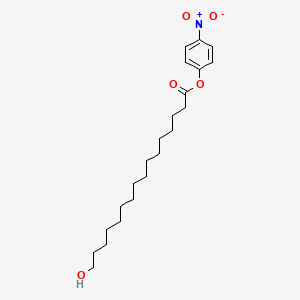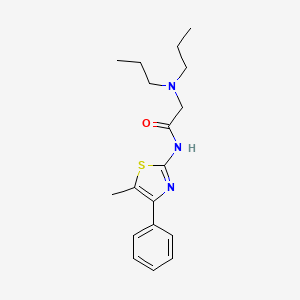![molecular formula C9H16N6O2S2 B14345036 3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid CAS No. 92950-38-4](/img/structure/B14345036.png)
3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid is a chemical compound known for its unique structure and properties It is a derivative of pentanoic acid, featuring two methylcarbamothioyl hydrazinylidene groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of pentanoic acid derivatives with methylcarbamothioyl hydrazine under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in various industrial processes, including the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid include other derivatives of pentanoic acid with different substituents at the 3 and 5 positions. Examples include:
- 3,5-Bis[2-(ethylcarbamothioyl)hydrazinylidene]pentanoic acid
- 3,5-Bis[2-(propylcarbamothioyl)hydrazinylidene]pentanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92950-38-4 |
|---|---|
Fórmula molecular |
C9H16N6O2S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3,5-bis(methylcarbamothioylhydrazinylidene)pentanoic acid |
InChI |
InChI=1S/C9H16N6O2S2/c1-10-8(18)14-12-4-3-6(5-7(16)17)13-15-9(19)11-2/h4H,3,5H2,1-2H3,(H,16,17)(H2,10,14,18)(H2,11,15,19) |
Clave InChI |
UMKIIFOCXURUHX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NN=CCC(=NNC(=S)NC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)




![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)

![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)

![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)


